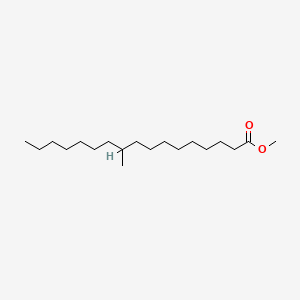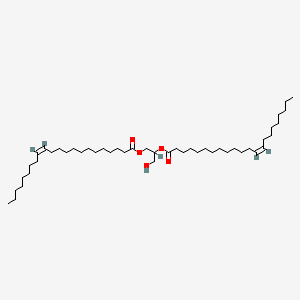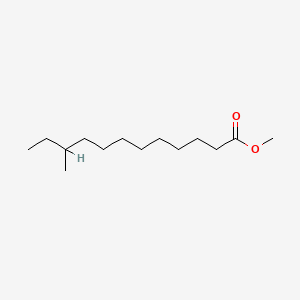
1,3,7,9-Tetrachloro-10H-phenothiazine
Descripción general
Descripción
1,3,7,9-Tetrachloro-10H-phenothiazine is a chemical compound with the molecular formula C12H5Cl4NS. It belongs to the phenothiazine class of compounds, which are known for their diverse biological activities and applications in various fields, including medicine and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,7,9-Tetrachloro-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of phenothiazine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, using advanced equipment to control reaction parameters such as temperature, pressure, and chlorine concentration. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high production rates .
Análisis De Reacciones Químicas
Types of Reactions
1,3,7,9-Tetrachloro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amines. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,7,9-Tetrachloro-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phenothiazine derivatives, which are valuable in organic synthesis and material science.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives have been explored for their use in treating psychiatric disorders, though this compound itself is not commonly used in clinical settings.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,7,9-Tetrachloro-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. These interactions can modulate cellular signaling pathways, leading to various pharmacological effects. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to share similar mechanisms with other phenothiazine compounds .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound of 1,3,7,9-Tetrachloro-10H-phenothiazine, known for its use in antipsychotic medications.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another phenothiazine derivative with antihistaminic properties.
Uniqueness
This compound is unique due to its specific substitution pattern with four chlorine atoms. This substitution can significantly alter its chemical and biological properties compared to other phenothiazine derivatives. The presence of multiple chlorine atoms can enhance its reactivity in substitution reactions and potentially increase its lipophilicity, affecting its interaction with biological membranes and molecular targets .
Propiedades
IUPAC Name |
1,3,7,9-tetrachloro-10H-phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl4NS/c13-5-1-7(15)11-9(3-5)18-10-4-6(14)2-8(16)12(10)17-11/h1-4,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBQXUXCYINAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC3=C(N2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl4NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365727 | |
| Record name | 1,3,7,9-Tetrachloro-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10002-69-4 | |
| Record name | 1,3,7,9-Tetrachloro-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044296.png)




